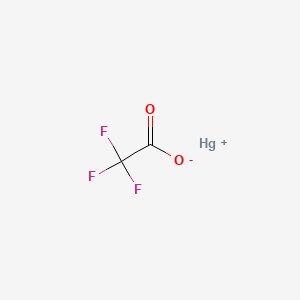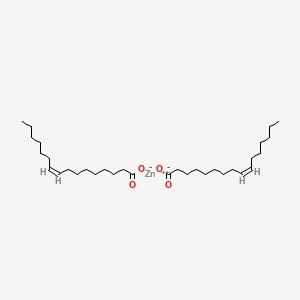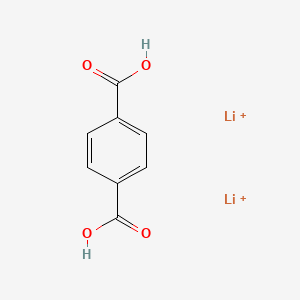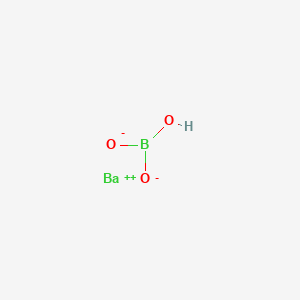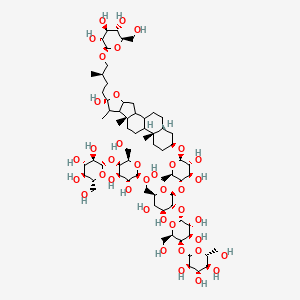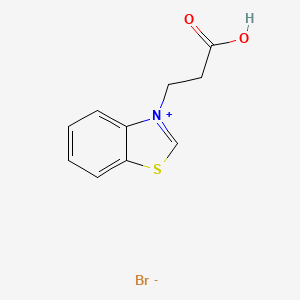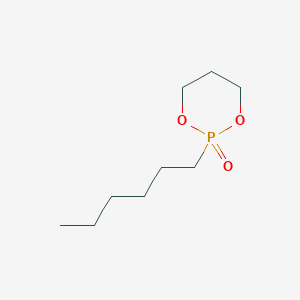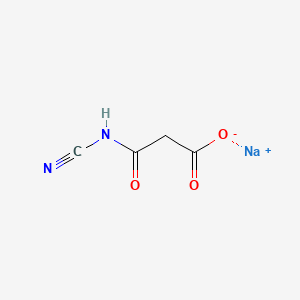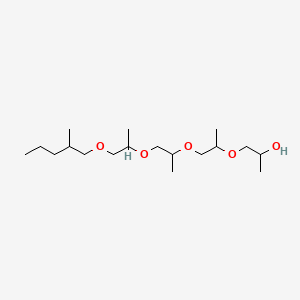
O-Methyl-3-phenyl-L-alanine hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl-3-phenyl-L-alanine hydrogen sulphate is a chemical compound with the molecular formula C10H15NO6S and a molecular weight of 277.2942 It is known for its unique structure, which includes a phenyl group and a methylated alanine moiety
Méthodes De Préparation
The synthesis of O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be achieved through several synthetic routes. One common method involves the methylation of 3-phenyl-L-alanine followed by the addition of hydrogen sulphate. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
O-Methyl-3-phenyl-L-alanine hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydrogen sulphate group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
O-Methyl-3-phenyl-L-alanine hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of O-Methyl-3-phenyl-L-alanine hydrogen sulphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The exact pathways and molecular targets depend on the specific context in which the compound is used, such as in enzymatic reactions or drug development .
Comparaison Avec Des Composés Similaires
O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be compared with other similar compounds, such as:
3-Phenyl-L-alanine: Lacks the methyl group, leading to different reactivity and applications.
O-Methyl-L-tyrosine: Contains a hydroxyl group instead of a phenyl group, resulting in distinct chemical properties.
L-Alanine:
Propriétés
Numéro CAS |
51186-39-1 |
|---|---|
Formule moléculaire |
C10H15NO6S |
Poids moléculaire |
277.30 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-methylphenyl)propanoic acid;sulfuric acid |
InChI |
InChI=1S/C10H13NO2.H2O4S/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;1-5(2,3)4/h2-5,9H,6,11H2,1H3,(H,12,13);(H2,1,2,3,4)/t9-;/m0./s1 |
Clé InChI |
MYRFJBDNOSVJTE-FVGYRXGTSA-N |
SMILES isomérique |
CC1=CC=CC=C1C[C@@H](C(=O)O)N.OS(=O)(=O)O |
SMILES canonique |
CC1=CC=CC=C1CC(C(=O)O)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


